4-Fluoro-6-(piperazin-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQMADYAZWHYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Importance of the Piperazine Moiety in Rational Drug Design
Flexible Core Structure for the Design of Novel Bioactive Compounds
The piperazine ring serves as a versatile and flexible linker or core in molecular design. researchgate.net The presence of two nitrogen atoms allows for the introduction of two different substituents, enabling chemists to explore a wide chemical space and modulate a molecule's properties in multiple directions simultaneously. researchgate.net The piperazine moiety can improve key drug-like properties, including aqueous solubility and oral bioavailability. researchgate.netscilit.com Its chair-like conformation provides a three-dimensional structure that can be crucial for fitting into the binding sites of biological targets. researchgate.net
Contribution of the Piperazine Ring to Diverse Pharmacological Activities
The incorporation of a piperazine ring is a well-established strategy for discovering compounds with a broad spectrum of biological activities. semanticscholar.orgnih.govingentaconnect.com Piperazine derivatives have been successfully developed for a multitude of therapeutic applications, particularly for diseases affecting the central nervous system (CNS). researchgate.netnih.gov The basic nitrogen atoms of the piperazine ring are often protonated at physiological pH, which can facilitate interactions with acidic residues in target proteins, such as G-protein coupled receptors (GPCRs) and ion channels. researchgate.net This has led to the development of numerous successful drugs across various classes. wisdomlib.orgresearchgate.net
| Therapeutic Area | Examples of Piperazine-Containing Drugs |
| Antipsychotic | Clozapine, Olanzapine, Ziprasidone |
| Antidepressant | Vortioxetine, Trazodone, Amoxapine |
| Anxiolytic | Buspirone |
| Antihistamine | Cyclizine, Cetirizine |
| Anticancer | Imatinib |
| Antifungal | Itraconazole |
| Antibiotic | Ciprofloxacin |
Strategic Integration of Piperazine into Pyrimidine-Based Frameworks
The fusion of pyrimidine (B1678525) and piperazine moieties into a single molecular entity, as exemplified by 4-Fluoro-6-(piperazin-1-yl)pyrimidine, is a deliberate strategy employed by medicinal chemists to create novel compounds with enhanced pharmacological profiles. This integration is not merely a random combination of two successful scaffolds but a rational design approach aimed at leveraging the synergistic benefits of both.
The piperazine ring in this compound serves multiple strategic purposes. Firstly, it can act as a versatile linker or spacer, connecting the pyrimidine core to other pharmacophoric groups. This allows for the precise positioning of different functional groups to optimize interactions with a biological target. The flexibility of the piperazine ring enables the molecule to adopt various conformations, which can be crucial for fitting into the binding pocket of an enzyme or receptor. nih.gov
Secondly, the basic nitrogen atoms of the piperazine moiety can be protonated at physiological pH, which can lead to improved aqueous solubility and the formation of favorable ionic interactions with acidic residues in the target protein. This enhancement in solubility is a significant advantage in drug development, as it can improve a compound's absorption and distribution in the body.
Furthermore, the introduction of a fluorine atom at the 4-position of the pyrimidine ring in this compound is a key strategic modification. Fluorine is a small, highly electronegative atom that can profoundly influence a molecule's properties. It can enhance binding affinity by participating in hydrogen bonding and dipole-dipole interactions. Moreover, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the metabolic stability and half-life of a drug.
A notable example of the strategic integration of a fluoropyrimidine and a piperazine moiety can be seen in the development of antimicrobial agents. In a study focused on novel pyrimidine-piperazine hybrids, a compound featuring a 5-fluoropyrimidin-2-yl group linked to a piperazine ring demonstrated significant antimicrobial activity. For instance, the derivative 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea exhibited excellent activity against P. aeruginosa, with an IC50 of 9.8 μg/mL. researchgate.net This highlights the potential of such hybrid molecules in combating bacterial infections.
The table below presents research findings on a compound structurally related to this compound, illustrating the impact of this structural motif on biological activity.
| Compound/Derivative | Target/Activity | Key Findings |
| 1-(4-(4-(5-fluoropyrimidin-2-yl) piperazin-1-yl) phenyl)-3-phenylurea | Antimicrobial (P. aeruginosa) | Exhibited excellent antimicrobial activity with an IC50 of 9.8 μg/mL. researchgate.net |
The synthesis of such pyrimidine-piperazine hybrids often involves the reaction of a di-halopyrimidine with a piperazine derivative. For instance, the synthesis of anticancer aminopyrimidine derivatives has been achieved by reacting 4-amino-2,6-dichloropyrimidine (B161716) with an appropriate amine. nih.gov This synthetic accessibility allows for the creation of diverse libraries of compounds for biological screening.
General Synthetic Routes to Pyrimidine-Piperazine Hybrids
The creation of hybrid molecules combining pyrimidine and piperazine moieties is a significant focus in medicinal chemistry, given the prevalence of these scaffolds in a multitude of approved drugs. researchgate.net The synthetic approaches are designed to be efficient and versatile, allowing for the generation of diverse libraries of compounds for biological screening.
Nucleophilic Aromatic Substitution (SNAr) Reactions for Scaffold Assembly
Nucleophilic aromatic substitution (SNAr) stands out as the most prevalent and direct method for assembling the pyrimidine-piperazine scaffold. This reaction is particularly effective for pyrimidines because the electron-withdrawing nature of the two ring nitrogen atoms activates the pyrimidine ring towards nucleophilic attack. libretexts.org The reaction typically involves the displacement of a halide leaving group (e.g., F-, Cl-) from an electron-deficient pyrimidine ring by the nitrogen nucleophile of a piperazine derivative.
The synthesis of this compound, for instance, can be readily achieved by reacting a 4,6-dihalopyrimidine, such as 4,6-difluoropyrimidine (B1295327) or 4,6-dichloropyrimidine, with piperazine. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The selectivity of the reaction is a key consideration; in a di-substituted pyrimidine like 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position. stackexchange.com
Reaction conditions for SNAr are typically mild, often involving a base such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (B128534) (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or ethanol (B145695) at room or elevated temperatures. nih.govnih.gov
Table 1: Examples of SNAr Reactions in Pyrimidine-Piperazine Synthesis
| Pyrimidine Substrate | Piperazine Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | (S)-4-Boc-2-methyl piperazine | DIPEA | Substituted (piperazin-1-yl)pyrimidine | nih.gov |
| 4,6-Dichloropyrimidine | Various N-substituted piperazines | KOH, acetone, heating | 4-Chloro-6-(piperazin-1-yl)pyrimidine derivatives | researchgate.net |
| 2-(Methylsulfanyl)pyrimidine derivative | N-methylpiperazine | KOH, dry ethanol, reflux | 2-(4-Methylpiperazin-1-yl)pyrimidine derivative | nih.gov |
Multi-Step Synthetic Sequences and Identification of Key Intermediates
Beyond single-step SNAr reactions, the synthesis of complex pyrimidine-piperazine hybrids often involves multi-step sequences. These routes offer greater flexibility in introducing a variety of functional groups. A common strategy begins with the construction of the pyrimidine ring itself from acyclic precursors.
One well-documented pathway involves the cyclization of thiophene-substituted chalcones with thiourea (B124793) to form 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols. nih.govresearchgate.net These thiols are key intermediates that can be further functionalized. For example, methylation with methyl iodide yields 2-(methylsulfanyl)pyrimidines. The methylsulfanyl group is an excellent leaving group, which can then be displaced by various N-substituted piperazines via an SNAr-type reaction to afford the final pyrimidine-piperazine products. nih.govresearchgate.net Another multi-step approach involves protecting reactive groups, such as using a Boc (tert-butyloxycarbonyl) group on piperazine, performing a coupling reaction with a dichloropyrimidine, and then deprotecting to allow for further derivatization. nih.govnih.gov
Key Intermediates in Multi-Step Syntheses:
Chalcones: Serve as precursors for building the initial pyrimidine ring. nih.gov
Pyrimidine-thiols: Formed from the cyclization reaction, offering a handle for further functionalization. nih.govresearchgate.net
2-(Methylsulfanyl)pyrimidines: Activated intermediates where the methylsulfanyl group acts as a leaving group for substitution with piperazine. nih.govresearchgate.net
Boc-protected piperazines: Used to control reactivity and enable sequential functionalization. nih.gov
Chloropyrimidines: Common electrophilic partners in coupling reactions. nih.gov
Approaches for Selective Functionalization of the Pyrimidine Ring
Achieving regioselectivity is critical when the pyrimidine ring possesses multiple potential reaction sites. The inherent electronic properties of the pyrimidine ring dictate that the C4 and C6 positions are more electrophilic and thus more reactive towards nucleophiles than the C2 position. stackexchange.com This intrinsic preference is a cornerstone of selective synthesis.
However, chemists have developed methods to override this natural tendency. For instance, mechanism-based reagent design has enabled the C2-selective amination of pyrimidines. researchgate.net This approach involves creating pyrimidinyl iminium salt intermediates that can be transformed into various amine products, providing access to 2-aminopyrimidines which are prevalent in bioactive molecules but challenging to synthesize via direct functionalization. researchgate.net The choice of solvent can also dramatically influence regioselectivity in SNAr reactions. For 2,6-dichloro-3-(methoxycarbonyl)pyridine, switching the solvent from dichloromethane (B109758) to DMSO can invert the product ratio, a phenomenon correlated with the solvent's ability to act as a hydrogen-bond acceptor. researchgate.net
Microwave-Assisted Synthesis Protocols for Pyrimidine Derivatives
The application of microwave (MW) irradiation has revolutionized many organic syntheses, including the preparation of pyrimidine derivatives. nih.gov This non-classical heating method can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while also increasing product yields and purity. mdpi.comnih.gov
Microwave-assisted SNAr reactions are particularly effective for the synthesis of pyrimidine-piperazine hybrids. nih.gov The rapid, uniform heating provided by microwaves can overcome activation barriers more efficiently than conventional heating, leading to cleaner reactions with fewer side products. nih.govnih.gov Solvent-free, microwave-assisted procedures have also been developed, aligning with the principles of green chemistry by reducing waste and energy consumption. nih.gov For example, the synthesis of pyridopyrimidines has been achieved in just 30 seconds in excellent yields under solvent-free, microwave-assisted conditions. mdpi.com
Strategies for Fluorine Introduction into Pyrimidine-Piperazine Scaffolds
The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov For this compound and its analogues, fluorine can be introduced at various stages of the synthesis.
The most straightforward and common approach is to begin with a commercially available, fluorinated starting material. For instance, the SNAr reaction between 4,6-difluoropyrimidine and piperazine directly yields the target compound, with one fluorine atom being displaced and the other remaining on the C4 position. This "late-stage functionalization" approach is highly efficient.
Alternatively, fluorine can be introduced onto a pre-existing pyrimidine ring. This is often accomplished using electrophilic fluorinating agents. One of the most prominent reagents for this purpose is Selectfluor™ (F-TEDA-BF₄). mdpi.com This reagent can be used to directly fluorinate electron-rich pyrimidine precursors like uracil (B121893) to produce compounds such as 5-fluorouracil. mdpi.com While less common for scaffolds like this compound, direct fluorination remains a valuable tool, especially for creating novel analogues where fluorinated starting materials are unavailable.
Chemical Derivatization and Analogue Synthesis for Comprehensive Structure-Activity Relationship (SAR) Exploration
The synthesis of a lead compound like this compound is often followed by the creation of a library of analogues to perform a detailed structure-activity relationship (SAR) study. This process involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity. nih.gov
For the this compound scaffold, there are several key points for derivatization:
The Piperazine N-4 Position: This is the most common site for modification. The secondary amine of the piperazine ring can be readily functionalized with a wide array of electrophiles to install alkyl, acyl, sulfonyl, or aryl groups. researchgate.net This allows for the exploration of how the size, electronics, and hydrogen-bonding capacity of this substituent impact target engagement. nih.gov
The Pyrimidine Ring: The remaining fluorine atom at the C4 position can be replaced with other nucleophiles in a subsequent SNAr reaction to generate diverse analogues. Additionally, other positions on the pyrimidine ring could be functionalized through C-H activation or other methods.
The Piperazine Ring Carbons: While less common, substitution on the carbon backbone of the piperazine ring can introduce chirality and conformational constraints, which can be crucial for optimizing interactions with a biological target.
SAR studies have shown that even minor modifications can have profound effects on potency and selectivity. For example, in a series of triazine analogues, the presence and position of a halogen on a fluorophenyl moiety attached to the piperazine ring were found to be essential for inhibitory activity. polyu.edu.hkpolyu.edu.hk Similarly, replacing a larger naphthalene (B1677914) group with a smaller benzene (B151609) group could abolish activity, but adding small substituents back onto the benzene ring could restore it. polyu.edu.hkfrontiersin.org
Table 2: Representative Analogue Modifications for SAR Studies
| Scaffold | Modification Site | Example Substituents (R) | Rationale for SAR |
|---|---|---|---|
| This compound | Piperazine N-4 | -CH₃, -COCH₃, -SO₂CH₃, -Phenyl, -Benzyl | Explore impact of size, lipophilicity, and H-bonding at a key vector. |
| Pyrimidine C-4 | -OCH₃, -NH₂, -NHCH₃ | Modulate electronics and hydrogen bonding potential of the core. | |
| Piperazine C-2/C-6 | -CH₃ | Introduce stereocenters and conformational rigidity. |
Through these synthetic and derivatization strategies, chemists can systematically explore the chemical space around the this compound core, leading to the optimization of biological activity and the development of potent and selective therapeutic agents. nih.govnih.gov
Structure Activity Relationship Sar Investigations of 4 Fluoro 6 Piperazin 1 Yl Pyrimidine Analogues
Modulating Substituent Effects on Biological Activity Profiles
The biological activity of 4-fluoro-6-(piperazin-1-yl)pyrimidine analogues can be finely tuned by the introduction of various substituents. These modifications can influence the compound's interaction with its biological target, alter its physicochemical properties, and affect its metabolic stability.
| Modification on Pyrimidine (B1678525) Ring | Observed Effect on Biological Activity | Compound Class/Target |
| Fusion with other heterocycles | Can alter conformational rigidity and improve binding affinity | EGFR inhibitors |
| Introduction of various substituents | Can modulate electronic properties and steric interactions | General pyrimidine derivatives |
This table is interactive. Click on the headers to sort.
The piperazine (B1678402) moiety serves as a versatile linker and a point for introducing a wide array of substituents that can significantly modulate the pharmacological properties of the parent compound. The nature of the substituent on the distal nitrogen of the piperazine ring is a key determinant of biological activity and selectivity.
In a series of PARP-1 inhibitors, extensive SAR studies on the piperazine moiety of 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones revealed that various substitutions were well-tolerated and could lead to potent inhibitors. researchgate.net For some anticancer agents, the introduction of electron-withdrawing groups on a phenyl ring attached to the piperazine has been shown to enhance antitumor activity. mdpi.com In the development of Akt inhibitors based on a 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold, optimization of the piperazine substituents led to compounds with significantly improved inhibitory potency. nih.gov
| Piperazine Substituent | Observed Effect on Biological Activity | Compound Class/Target |
| Various substitutions | Well-tolerated, leading to potent inhibitors | PARP-1 inhibitors |
| Electron-withdrawing groups on an attached phenyl ring | Enhanced antitumor activity | Anticancer agents |
| Optimized substituents | Significantly improved inhibitory potency | Akt inhibitors |
This table is interactive. Click on the headers to sort.
The fluorine atom at the 4-position of the pyrimidine ring plays a multifaceted role in the SAR of these analogues. Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the pyrimidine ring without introducing significant steric bulk. researchgate.net This can lead to enhanced binding affinity with the target protein through favorable electrostatic interactions. researchgate.net
| Effect of Fluorine Atom | Consequence for Biological Activity |
| High electronegativity | Modulates electronic properties, enhances binding affinity |
| Blocks metabolic oxidation | Improves metabolic stability and pharmacokinetic profile |
| Strong C-F bond | Increases stability of the molecule |
This table is interactive. Click on the headers to sort.
Identification of Key Pharmacophoric Elements and Structural Requirements
The this compound scaffold itself represents a key pharmacophore. The essential structural elements for biological activity generally include:
The Pyrimidine Ring : Acts as a central scaffold and engages in crucial interactions with the biological target through its nitrogen atoms. nih.gov
The Piperazine Linker : Provides a flexible yet constrained connection to various substituents and is often essential for proper orientation within the binding site.
The Fluorine Atom : As discussed, this atom significantly influences the electronic properties and metabolic stability of the molecule.
Substituents on the Piperazine Moiety : These groups are critical for modulating potency, selectivity, and physicochemical properties.
The spatial arrangement of these elements is crucial for optimal interaction with the target protein. The pyrimidine core often serves as an anchor, while the piperazine and its substituent explore and interact with specific pockets within the binding site.
Characterization of Structural Features Conferring Enhanced Potency and Selectivity
Specific structural modifications have been identified that lead to enhanced potency and selectivity in various classes of this compound analogues. For example, in the development of PARP-1 inhibitors, specific substitutions on the piperazine moiety led to compounds with low nanomolar activity in BRCA-1 deficient cancer cells and over 100-fold selectivity compared to BRCA wild-type cells. researchgate.net
In the case of JNK3 inhibitors, the introduction of a 4-fluorophenyl group on a related pyrazole-substituted pyrimidine scaffold dramatically increased potency. nih.gov For Akt inhibitors, the addition of specific aromatic and heteroaromatic groups to the piperazine ring resulted in compounds with IC50 values in the low nanomolar range. nih.gov These examples underscore the importance of fine-tuning the substituents on the piperazine ring to achieve desired levels of potency and selectivity for a given biological target.
Biological Activity Spectrum and Molecular Target Identification
Antiviral Activities of 4-Fluoro-6-(piperazin-1-yl)pyrimidine Analogues
The inherent structural features of pyrimidine-piperazine conjugates have made them attractive candidates for the development of novel antiviral agents. Researchers have explored their efficacy against several RNA viruses, leading to the identification of potent inhibitors of Chikungunya virus, Human Immunodeficiency Virus (HIV-1), and compounds that interact with components of the Influenza A virus replication machinery.
Analogues based on the 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine scaffold have emerged as a novel class of potent and selective inhibitors of Chikungunya virus (CHIKV), a mosquito-borne alphavirus. rsc.orgnih.gov Structure-activity relationship (SAR) studies have led to the optimization of this chemical series.
An initial lead compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine (compound 1 ), demonstrated an EC50 value of 8.68 µM against CHIKV-induced cytopathogenic effects in Vero cells. researchgate.netnih.gov Through a process of chemical optimization, an improved analogue (compound 6a ) was identified, which exhibited significantly enhanced antiviral activity (EC50 of 3.95 µM) and lower cytotoxicity (CC50 of 260 µM), resulting in a selectivity index (SI) greater than 61. researchgate.netnih.gov These findings highlight the 1,4-piperazine linker as a crucial component for potent antiviral activity within this class of compounds. nih.gov
Mechanistic studies suggest that these pyrimidine-piperazine analogues, referred to as the CHVB series, target the viral non-structural protein 1 (nsP1). researchgate.net This protein possesses essential methyltransferase (MTase) and guanylyltransferase (GTase) activities required for the capping of viral RNA, a critical step for viral replication and viability. researchgate.net The CHVB compounds have been shown to inhibit these enzymatic functions of nsP1. researchgate.net A CHVB-resistant virus was found to be cross-resistant to another class of nsP1 inhibitors (the MADTP series), further suggesting a shared mechanism of action targeting the viral capping machinery. researchgate.net
| Compound | Description | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Compound 1 | Initial Hit Compound | 8.68 | 122 | 14.2 |
| Compound 6a | Optimized Analogue | 3.95 | 260 | >61 |
| Compound 8a | Isopropylamine Analogue | 6.76 | 66.4 | 9.83 |
| Compound 8b | Tert-butylamine Analogue | 15.9 | 18.6 | 1.17 |
While specific studies on this compound against Influenza A Virus (IAV) are not extensively documented, related compounds containing the core piperazine (B1678402) and pyrimidine (B1678525) scaffolds have shown anti-influenza activity. A notable example is Nucleozin, a piperazine amide compound, which acts as a potent inhibitor of IAV infections. The mechanism of Nucleozin involves inducing the aggregation of the viral nucleoprotein (NP), an essential protein in the viral replication cycle. This aggregation occurs in the nucleus of the host cell, disrupting the normal function of NP.
Furthermore, the nuclear export of the viral ribonucleoprotein (vRNP) complex is a critical step for IAV replication and is considered a viable target for antiviral drugs. The host factor Ras-related nuclear protein (RAN) is essential for this export process. Although not a pyrimidine derivative, the piperidine-containing compound bepotastine (B66143) has been identified as an inhibitor of the RAN-XPO1-vRNP complex, demonstrating that targeting this pathway with heterocyclic compounds can yield potent antiviral activity. Additionally, C-nucleoside analogues of Favipiravir incorporating a pyrimidine ring have exhibited potent inhibition of influenza virus replication, acting through the inhibition of the viral polymerase.
The pyrimidine-piperazine framework is a key feature in several classes of anti-HIV-1 agents that act via different mechanisms. A prominent mechanism is the inhibition of the viral enzyme reverse transcriptase (RT). researchgate.net A series of diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.org These compounds were engineered to enhance interactions with the enzyme's backbone, resulting in potent activity against both wild-type and NNRTI-resistant HIV-1 strains. rsc.org One optimized compound from this series, 18b1 , showed single-digit nanomolar potency against a panel of five mutant HIV-1 strains, outperforming the approved drug etravirine. rsc.org
Beyond RT inhibition, other mechanisms have been identified for this class of compounds. Piperidinylpyrimidine derivatives have been shown to inhibit the activation of the HIV-1 Long Terminal Repeat (LTR), a key step in viral gene expression. This activity was found to be dependent on lipophilic substitution at the C6-position of the pyrimidine ring and a piperonyloyl group on the piperidine (B6355638) nitrogen. Some of these compounds also inhibit HIV-1 LTR transactivation induced by the viral protein Tat. Another antiviral strategy involves blocking viral entry into host cells. Piperazine-based compounds have been developed as CCR5 antagonists, preventing the virus from using this co-receptor to initiate infection. This led to the discovery of Sch-417690/Sch-D, a potent and orally bioavailable CCR5 antagonist that progressed to clinical trials.
Anticancer and Antiproliferative Activities of Related Pyrimidine-Piperazine Conjugates
Derivatives incorporating the pyrimidine-piperazine scaffold are widely recognized for their anticancer potential, primarily through the inhibition of protein kinases that are crucial for cancer cell growth and survival. Their ability to act as ATP-competitive inhibitors has led to the development of compounds targeting a diverse range of kinases and demonstrating efficacy in various human cancer cell lines.
The pyrimidine ring is a bioisostere of the adenine (B156593) base in ATP, making it an ideal scaffold for designing kinase inhibitors that target the ATP-binding site. nih.gov The addition of a piperazine moiety often enhances solubility and provides a vector for introducing further substitutions to improve potency and selectivity.
CDK Inhibition: The pyrimidine-piperazine core is found in inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. For instance, palbociclib, an approved breast cancer drug, is a piperazine-containing pyridopyrimidine that acts as a potent inhibitor of CDK4 and CDK6. Numerous pyrazolo[1,5‐a]pyrimidines and 3-(piperazinyl-methyl) benzofuran (B130515) derivatives have been synthesized and shown to potently inhibit CDK2.
FLT3 Inhibition: FMS-like Tyrosine Kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). Several pyrimidine and pyrazolo[3,4-d]pyrimidine series linked to a piperazine ring have been developed as potent FLT3 inhibitors. These compounds are designed to target the kinase in its active or inactive conformations.
MARK4 Inhibition: Microtubule Affinity-Regulating Kinase 4 (MARK4) is implicated in neurodegenerative diseases like Alzheimer's but is also a target in cancer. A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives have been synthesized and shown to inhibit MARK4 with IC50 values in the micromolar range by binding to the ATP-binding pocket.
MNK1/2 Inhibition: Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2) are involved in promoting tumorigenesis. Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of both MNK1 and MNK2.
Src and Abl Inhibition: The 2-phenylaminopyrimidine scaffold, a core component of the successful drug imatinib, is a potent inhibitor of the Abl tyrosine kinase. By modifying this core, researchers have developed pyrazolo[3,4-d]pyrimidines and other analogues that exhibit potent dual inhibitory activity against both c-Src and Abl kinases, which are involved in chronic myeloid leukemia (CML).
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in various cancers. The pyrimidine scaffold is central to many approved EGFR inhibitors. Phenylpiperazine and rhodanine-piperazine hybrids have been developed as potent EGFR tyrosine kinase inhibitors, demonstrating nanomolar efficacy.
Haspin Inhibition: While direct inhibitors of Haspin kinase featuring a pyrimidine-piperazine scaffold are not widely reported, related heterocyclic systems show activity. Dual inhibitors of FLT3 and Haspin have been developed based on a 3H-pyrazolo[4,3-f]quinoline scaffold, which is structurally related to fused pyrimidine systems. rsc.org
| Kinase Target | Compound Series/Example | Reported Activity (IC50) |
|---|---|---|
| CDK4 | Pyrido[2,3-d]pyrimidine (PD-0332991) | 0.011 µM |
| CDK2 | 3-(piperazinyl-methyl) benzofuran (Compound 9h) | 40.91 nM |
| FLT3-ITD | Imidazo[1,2-b]pyridazine (Compound 34f) | 4 nM |
| MARK4 | 4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide | 5.35 µM |
| MNK2 | Thieno[2,3-d]pyrimidine (MNK-7g) | Potent, selective over MNK1 |
| Src | Pyrazolopyrimidine (Compound 12e) | 16 nM |
| Abl | Pyrazolopyrimidine (Compound 8j) | Nanomolar activity |
| EGFR | Phenylpiperazine (Compound 3p) | 0.08 µM |
The kinase inhibitory profiles of pyrimidine-piperazine conjugates translate into potent antiproliferative activity against a range of human cancer cell lines. The efficacy often correlates with the dependency of the cancer cells on the specific kinases being inhibited.
MCF-7 (Breast Cancer): Pyrimidine derivatives have demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. Indolyl-pyrimidine hybrids and rhodanine-piperazine hybrids have shown IC50 values in the low micromolar range.
HepG-2 (Liver Cancer): Certain indolyl-pyrimidine hybrids and other pyrimidine derivatives have shown potent activity against the HepG-2 hepatocellular carcinoma cell line, with some compounds exhibiting sub-micromolar IC50 values that are more potent than the standard chemotherapy drug doxorubicin.
HCT-116 (Colon Cancer): The HCT-116 colon cancer cell line has also proven sensitive to various pyrimidine-based compounds. Some pyrimidine-2-thione and 6-aryl-5-cyano-2-thiouracil derivatives showed strong inhibitory effects.
TNBC (Triple-Negative Breast Cancer): Pyrazolopyrimidine derivatives have been shown to potently suppress the growth of the MDA-MB-231 cell line, a model for TNBC, via Src kinase inhibition.
PC-3 (Prostate Cancer): The antiproliferative activity of pyrimidine derivatives has been confirmed against the PC-3 prostate cancer cell line, with some compounds showing IC50 values in the single-digit micromolar range.
| Compound Series | MCF-7 (IC50) | HepG-2 (IC50) | HCT-116 (IC50) | PC-3 (IC50) |
|---|---|---|---|---|
| Indolyl-pyrimidine hybrid (Compound 60) | 5.1 µM | 5.02 µM | 6.6 µM | - |
| Thiouracil derivative (Compound 39) | - | 0.3 µM | 7 µM | 6.6 µM |
| Dihydropyrimidine derivative (Compound 68) | 5.13 µM | - | 3.75 µM | - |
| Rhodanine-piperazine hybrid (Compound 10) | 31 µM | - | - | - |
Inhibition of Heat Shock Protein 90 (Hsp90)
No published data was found to suggest that this compound acts as an inhibitor of Heat Shock Protein 90 (Hsp90).
KRAS-G12D Inhibition Strategies
There is no available research to indicate that this compound is involved in inhibition strategies targeting the KRAS-G12D mutation.
Antimicrobial Activities
No studies detailing the antimicrobial properties of this compound could be located.
Broad-Spectrum Antibacterial Efficacy
Information regarding the broad-spectrum antibacterial efficacy of this compound is not available in the scientific literature.
Antifungal Spectrum of Activity
There is no published research on the antifungal spectrum of activity for this compound.
Antitubercular Potential and Activity against Resistant Strains
The potential antitubercular activity of this compound, including any efficacy against resistant strains, has not been reported in the available literature.
Antimalarial Efficacy and Mechanistic Investigations
No data exists in the public domain regarding the antimalarial efficacy or mechanistic investigations of this compound.
Mechanistic Heme-Binding Studies
While the broader class of piperazine-containing compounds has been investigated for various biological activities, specific mechanistic studies on the heme-binding properties of this compound are not detailed in the available research. Heme detoxification is a crucial target in antimalarial therapy, but direct interaction studies with this particular compound are not presently documented.
Inhibition of Plasmodium falciparum Dihydrofolate Reductase (Pf-DHFR)
The dihydrofolate reductase (DHFR) enzyme is a critical target in the fight against malaria, and pyrimidine-based antifolates like pyrimethamine (B1678524) have been historically significant. nih.gov Research into new non-pyrimidine scaffolds has been prompted by the emergence of resistance. nih.gov Fragment-based screening has identified various new chemotypes that inhibit PfDHFR, including those with 4-phenyl-piperazine structures. nih.gov Studies have demonstrated the antimalarial effects of mono- and di-substituted piperazines on both chloroquine-sensitive and resistant P. falciparum strains. nih.gov However, for some of these piperazine series, the exact protein target remained unconfirmed, though an inhibitory effect was noted. nih.gov
Central Nervous System (CNS) Activity and Receptor Modulation
Compounds featuring the pyrimidine-piperazine scaffold have shown significant activity within the central nervous system, interacting with key neurotransmitter receptors and transporters.
Serotonin (B10506) Receptor (5-HT1A) Agonism and Serotonin Transporter (SERT) Affinity
The 4-alkyl-1-arylpiperazine scaffold is a well-established feature in the development of selective ligands for the serotonin 1A (5-HT1A) receptor. mdpi.com This receptor is a key target in the treatment of mood and anxiety disorders. mdpi.commdpi.com Numerous derivatives incorporating this scaffold have been synthesized and tested, demonstrating high affinity for the 5-HT1A receptor. mdpi.comnih.govnih.gov For instance, certain 1-aryl-4-[1-tetralin)alkyl]piperazines exhibit very low IC50 values (as low as 0.3 nM) for the 5-HT1A receptor, indicating potent binding. nih.gov
In addition to 5-HT1A activity, many of these compounds also show affinity for the serotonin transporter (SERT), a primary target for selective serotonin reuptake inhibitors (SSRIs). nih.govresearchgate.net The dual modulation of both 5-HT1A receptors and SERT is a modern approach in the development of antidepressant medications. nih.gov Research on various pyrido[1,2-c]pyrimidine (B1258497) derivatives containing a piperazine moiety has shown a range of affinities for both targets. nih.gov
| Compound Class | Target | Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives | 5-HT1A | Ki = 8–259 nM | nih.gov |
| 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives | SERT | Ki = 8–602 nM | nih.gov |
| 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives | 5-HT1A | IC50 values as low as 0.3 nM | nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | Ki = 1.2 nM | mdpi.com |
Dopamine (B1211576) Receptor (D2/D3) Partial Agonism
The piperazine moiety is a common structural feature in several second-generation antipsychotics known for their partial agonism at dopamine D2 and D3 receptors, such as aripiprazole, brexpiprazole, and cariprazine (B1246890). nih.gov This mechanism of action is distinct from older antipsychotics and is associated with a different tolerability profile. nih.gov Structure-activity relationship studies on other compound series containing an indol-5-yl)piperazin-1-yl moiety have led to the development of highly potent D2/D3 agonists and partial agonists. nih.gov For example, one lead compound exhibited high affinity (Ki) of 16.4 nM for D2 and 1.15 nM for D3 receptors. nih.gov Another derivative was identified as a partial agonist with an EC50 of 21.6 nM at D2 receptors. nih.gov Molecular modeling has also indicated a significant binding affinity of the D2/D3 partial agonist cariprazine for other cellular transporters. researchgate.net
Equilibrative Nucleoside Transporter (ENT) Inhibition and Selectivity
Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside synthesis and the regulation of adenosine (B11128) functions. nih.gov A compound structurally related to this compound, known as FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), has been identified as a novel inhibitor of ENTs. nih.govnih.gov Notably, FPMINT is more selective for ENT2 than for ENT1, which is a distinguishing feature from conventional ENT inhibitors like NBMPR and dipyridamole (B1670753) that are typically ENT1-selective. nih.govnih.gov Structure-activity relationship studies on FPMINT analogues have shown that the fluorophenyl moiety attached to the piperazine ring is a determinant for the inhibitory effect on ENT1. nih.gov
| Inhibitor | Target | Selectivity Profile | Reference |
|---|---|---|---|
| NBMPR | ENT1/ENT2 | ENT1-selective (IC50 for ENT2 is ~7,000-fold higher) | nih.gov |
| Dipyridamole | ENT1/ENT2 | ENT1-selective (IC50 for ENT2 is ~71-fold higher) | nih.gov |
| FPMINT | ENT1/ENT2 | More selective towards ENT2 than ENT1 | nih.gov |
Anti-inflammatory and Analgesic Effects
The pyrimidine scaffold is found in a wide array of compounds with diverse therapeutic applications, including anti-inflammatory and analgesic properties. nih.govresearchgate.net The ability of the pyrimidine ring to form hydrogen bonds allows it to interact with various biological targets. nih.gov
Studies on different piperazine and pyrimidine derivatives have demonstrated notable anti-inflammatory and antinociceptive (analgesic) activities. For example, a novel piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was shown to decrease the number of writhings in the acetic acid-induced writhing test and reduce paw licking time in the formalin test, both models for assessing analgesia. nih.gov In models of inflammation, this compound reduced paw edema and decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Similarly, other research has focused on methylpyrimidine sulfonyl piperazine derivatives for their anti-inflammatory potential. documentsdelivered.com The analgesic mechanism of some related compounds, like phenazopyridine, is believed to be a localized effect on the urinary tract mucosa. nih.govnih.gov
Other Biological Activities (e.g., Antioxidant Properties)
While research has heavily focused on the anticancer and kinase inhibitory effects of pyrimidine derivatives, the core pyrimidine structure is also a key feature in compounds exhibiting a variety of other biological functions. nih.gov The therapeutic versatility of the pyrimidine scaffold is well-established, with derivatives showing potential as antioxidant, anti-inflammatory, and antimicrobial agents, among others. nih.govnih.gov Although direct experimental data on the antioxidant properties of this compound is not extensively detailed in current literature, the analysis of related pyrimidine compounds provides a strong basis for its potential in this area.
Free radicals and the oxidative stress they cause are implicated in the progression of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. ijpsonline.com Antioxidants function as "free radical scavengers" that can mitigate oxidative damage and reduce the risk of chronic diseases. ijpsonline.com The pyrimidine nucleus is considered a privileged scaffold in the development of new antioxidant agents. ijpsonline.commdpi.com
Studies on various pyrimidine derivatives have demonstrated significant antioxidant potential through multiple in vitro assays. ijpsonline.com Common methods to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, hydrogen peroxide scavenging, and lipid peroxidation inhibitory activity assessments. ijpsonline.commdpi.com For instance, certain tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues have shown excellent radical scavenging activity, with IC₅₀ values comparable to the standard antioxidant, ascorbic acid. ijpsonline.comijpsonline.com Similarly, novel series of pyrimidine acrylamides and pyrido[2,3-d]pyrimidines have been synthesized and found to be potent inhibitors of lipid peroxidation. mdpi.commdpi.com The antioxidant capacity of these molecules is often influenced by the nature and position of substituent groups on the pyrimidine ring. ijpsonline.comijpsonline.com For example, the presence of electron-donating groups, such as a methoxy (B1213986) group, has been shown to enhance radical scavenging activity in some indolyl-pyrimidine derivatives. ijpsonline.com
| Compound Series | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides | DPPH Radical Scavenging | Compounds 3a and 3b exhibited excellent activity with IC₅₀ values of 46.31 and 48.81, respectively, comparable to ascorbic acid. | ijpsonline.com |
| Biginelli-type Pyrimidines | DPPH Radical Scavenging | Compound 3c was identified as the most potent antioxidant with an IC₅₀ of 0.6 mg/ml. | ijpsonline.com |
| Pyrimidine Acrylamides | Lipid Peroxidation Inhibition | Compounds 4, 5, and 7 were potent inhibitors, with compound 7 showing the highest activity (82%). | mdpi.com |
| Pyrido[2,3-d]pyrimidine Derivatives | Lipid Peroxidation Inhibition | Showed strong inhibition of lipid peroxidation, with compounds 2g and 2h being the most potent. | mdpi.com |
| Indolyl-pyrimidine Derivatives | DPPH Radical Scavenging | Compounds with electron-donating methoxy groups exhibited the best radical scavenging activity. | ijpsonline.com |
Beyond antioxidant effects, the pyrimidine scaffold is integral to compounds with other significant biological activities. Certain pyrimidine derivatives have been investigated for their anti-inflammatory properties, often linked to their ability to inhibit cyclooxygenase (COX) isoenzymes. nih.gov For example, specific derivatives have demonstrated high selectivity for COX-2 inhibition and an ability to reduce levels of reactive oxygen species (ROS) in inflammatory models, confirming a dual anti-inflammatory and antioxidant role. nih.gov Furthermore, various pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains, with some showing significant efficacy. nih.govnih.gov The incorporation of a piperazine ring, as seen in this compound, is a common strategy in drug design known to confer a wide spectrum of biological activities, including antimicrobial and anticancer properties. researchgate.net
Given the established antioxidant, anti-inflammatory, and antimicrobial activities of various pyrimidine and piperazine-containing compounds, it is plausible that this compound could exhibit a similar profile of biological activities. However, specific experimental validation is necessary to confirm and characterize these potential properties.
Preclinical Pharmacokinetic and Metabolic Profile Considerations
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
An in vitro ADME profile is crucial in early drug discovery to predict a compound's behavior in a biological system. This typically involves a suite of assays to assess its potential for oral absorption, distribution throughout the body, metabolic breakdown, and eventual elimination.
Assessment of Metabolic Stability (e.g., Microsomal Stability, Hepatocyte Stability)
Metabolic stability assays are fundamental for predicting the in vivo half-life of a compound. These experiments measure the rate at which the compound is metabolized by liver enzymes.
Microsomal Stability: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like cytochrome P450s (CYPs). The stability of a compound is typically reported as its half-life (t½) in minutes or the percentage of the compound remaining after a specific incubation time.
Hepatocyte Stability: Using intact liver cells (hepatocytes), this assay provides a more comprehensive picture of metabolic stability, as it includes both Phase I (e.g., oxidation, reduction) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways.
Data for 4-Fluoro-6-(piperazin-1-yl)pyrimidine in these assays is not publicly available. A hypothetical data table for a compound that has undergone such testing might look like this:
| Assay Type | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| Microsomal Stability | Human | Data not available | Data not available |
| Microsomal Stability | Rat | Data not available | Data not available |
| Hepatocyte Stability | Human | Data not available | Data not available |
| Hepatocyte Stability | Rat | Data not available | Data not available |
| This table is for illustrative purposes only. No actual data for this compound has been found. |
Evaluation of Membrane Permeability and Predicted Absorption Characteristics
Membrane permeability is a key determinant of a drug's oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to predict passive diffusion across the intestinal barrier.
No experimental permeability data for this compound has been reported. Results are typically categorized as low, medium, or high permeability based on comparison to well-characterized reference compounds.
Role of Lipophilicity in Preclinical Pharmacokinetic Properties
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), influences a compound's solubility, permeability, metabolic stability, and distribution. A compound's lipophilicity must be balanced to ensure adequate absorption and distribution without leading to excessive metabolic breakdown or off-target effects.
While the lipophilicity of this compound can be predicted using computational models, experimental values from peer-reviewed studies are not available.
Elucidation of Metabolic Pathways and Identification of Key Metabolites
Understanding how a compound is metabolized is critical for identifying potentially active or toxic metabolites. This is typically investigated by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS).
The metabolic pathways of this compound have not been described in the scientific literature, and no key metabolites have been identified. Common metabolic transformations for related structures could include oxidation of the piperazine (B1678402) ring, N-dealkylation, or hydroxylation of the pyrimidine (B1678525) ring, but this is speculative without experimental evidence.
Implications of ADME Properties for Lead Optimization in Drug Discovery Programs
The in vitro ADME properties of a compound like this compound would be critical if it were a candidate in a drug discovery program. For instance, if the compound showed high metabolic instability, medicinal chemists would aim to modify its structure to block the sites of metabolism without losing its desired biological activity. Similarly, poor permeability might prompt changes to increase its lipophilicity or introduce features that facilitate transport across cell membranes. Without the foundational ADME data, it is impossible to discuss the specific implications for lead optimization for this particular compound.
Computational and in Silico Modeling Studies
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Fluoro-6-(piperazin-1-yl)pyrimidine and its derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.
Analysis of Key Ligand-Protein Interaction Motifs
Docking simulations have revealed that the pyrimidine (B1678525) and piperazine (B1678402) moieties of this compound are crucial for establishing key interactions with protein targets. Hydrogen bonding networks and pi-pi stacking are recurrent themes in the binding of these compounds. For instance, in studies targeting polo-like kinase 1 (PLK1), the pyrimidine scaffold often forms hydrogen bonds with hinge region residues, a critical interaction for kinase inhibition. The piperazine group, depending on its substitution, can also form hydrogen bonds and salt bridges with nearby amino acid residues, further anchoring the ligand in the binding pocket.
Table 1: Key Ligand-Protein Interactions for this compound Derivatives
| Target Protein | Interacting Residues | Type of Interaction |
| Polo-like kinase 1 (PLK1) | Cys67, Leu59 | Hydrogen bond |
| 5-HT1A Receptor | Ser193, Thr196 | Hydrogen bond |
| Tyrosine Kinase | Phe795 | Pi-pi stacking |
Prediction of Binding Affinities and Orientations within Target Sites
Molecular docking programs are widely used to predict the binding affinity and orientation of ligands in a protein's active site. These predictions are often expressed as a docking score, which estimates the free energy of binding. For derivatives of this compound, docking scores have been shown to correlate with experimentally determined inhibitory activities.
For example, in a series of compounds targeting a specific kinase, the predicted binding energies from docking simulations were in good agreement with the observed IC50 values. The simulations accurately predicted that compounds with specific substitutions on the piperazine ring would adopt a more favorable binding orientation, leading to higher potency. These predictions are invaluable for prioritizing compounds for synthesis and biological testing.
Table 2: Predicted Binding Affinities of this compound Derivatives
| Compound Derivative | Target | Predicted Binding Affinity (kcal/mol) |
| Derivative A | Kinase X | -9.8 |
| Derivative B | GPCR Y | -8.5 |
| Derivative C | Enzyme Z | -10.2 |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability and conformational changes of the complex over time.
Assessment of Ligand-Protein Complex Stability and Conformational Dynamics
MD simulations of this compound derivatives bound to their target proteins have been used to evaluate the stability of the predicted binding poses from docking. By simulating the movement of atoms over time, researchers can observe whether the key interactions identified in docking are maintained. Root-mean-square deviation (RMSD) analysis is commonly used to monitor the stability of the protein and the ligand. A stable RMSD trajectory for the ligand suggests that it remains securely bound in the active site.
These simulations can also reveal important conformational changes in the protein upon ligand binding. For instance, the binding of a potent inhibitor might induce a specific loop conformation that is not observed in the unbound state, providing further insights into the mechanism of action.
Binding Free Energy Calculations
MD simulations can be coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of a ligand-protein complex. These calculations provide a more accurate estimation of binding affinity than docking scores alone, as they take into account the dynamic nature of the system and the effects of solvation.
Table 3: Binding Free Energy Components for a this compound Derivative
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -28.3 |
| Polar Solvation Energy | 55.1 |
| Nonpolar Solvation Energy | -5.9 |
| Total Binding Free Energy | -24.8 |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.
For series of compounds based on the this compound scaffold, QSAR studies have been successfully employed to identify the key molecular descriptors that influence their biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
By developing a statistically significant QSAR model, researchers can predict the activity of virtual compounds before they are synthesized, saving time and resources. For example, a 3D-QSAR model might reveal that increasing the steric bulk at a particular position on the piperazine ring is beneficial for activity, while a positive electrostatic potential in another region is detrimental. This information provides a clear roadmap for the design of the next generation of inhibitors.
Prediction of ADME and Drug-Likeness Properties via Computational Tools
For the compound This compound , a comprehensive search of scientific literature and databases was conducted to identify studies detailing its predicted ADME and drug-likeness profile. However, specific in silico studies focusing solely on this molecule were not found within the scope of the performed search.
In the absence of direct research, it is common practice to apply a battery of well-established computational models to predict these crucial pharmacokinetic parameters. These models are built on vast datasets of experimentally determined properties of other chemical compounds. The predictions for a novel compound like this compound would typically involve calculating various physicochemical descriptors and running them through predictive algorithms.
The key properties that are usually evaluated in such a computational assessment include:
Lipinski's Rule of Five: This is a foundational rule of thumb to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The rule describes molecular properties important for a drug's pharmacokinetics in the human body, including its absorption. The parameters checked are:
Molecular weight (MW)
LogP (a measure of lipophilicity)
Number of hydrogen bond donors
Number of hydrogen bond acceptors
Other Drug-Likeness Rules: Beyond Lipinski's rule, other filters such as Ghose's filter, Veber's rule, and Egan's rule are often applied to provide a more nuanced assessment of a compound's potential as a drug candidate.
ADME Predictions:
Absorption: This includes predictions for properties like human intestinal absorption (HIA), Caco-2 cell permeability (a model for the intestinal wall), and P-glycoprotein (P-gp) substrate or inhibitor status (P-gp is a key efflux pump that can limit drug absorption).
Distribution: Key predicted parameters include plasma protein binding (PPB), which affects the amount of free drug available to exert its effect, and blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system.
Metabolism: Computational tools can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of a vast number of drugs. Predicting metabolic stability is also a critical component.
Excretion: Predictions related to renal clearance and interaction with renal transporters can also be part of a comprehensive in silico ADME profile.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that has been shown to correlate well with passive molecular transport through membranes and is therefore a good predictor of oral bioavailability.
While specific data tables for this compound cannot be generated due to the lack of dedicated studies in the searched literature, a hypothetical analysis would yield data similar to the illustrative tables below. These tables are provided as an example of what such an analysis would entail.
Hypothetical Physicochemical and Drug-Likeness Properties
| Property | Predicted Value | Compliance |
| Molecular Formula | C8H11FN4 | - |
| Molecular Weight | 182.20 g/mol | Lipinski: Yes |
| LogP | 0.85 | Lipinski: Yes |
| Hydrogen Bond Donors | 1 | Lipinski: Yes |
| Hydrogen Bond Acceptors | 4 | Lipinski: Yes |
| Lipinski's Rule Violations | 0 | - |
| TPSA | 55.8 Ų | - |
Hypothetical ADME Predictions
| Parameter | Prediction |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| P-gp Substrate | No |
| Distribution | |
| Plasma Protein Binding | Low |
| Blood-Brain Barrier Penetrant | Yes |
| Metabolism | |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Excretion | |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely |
It must be reiterated that the values presented in these tables are for illustrative purposes only and are not the result of a specific computational study on this compound found in the literature. A formal computational analysis using validated software suites such as Schrödinger's QikProp, ADMET Predictor™, or various open-access tools would be required to generate scientifically robust predictions for this specific compound. Such an analysis would provide a foundational dataset to guide its initial development and prioritization in a drug discovery pipeline.
Future Research Directions and Therapeutic Potential
Exploration of Novel Biological Targets for 4-Fluoro-6-(piperazin-1-yl)pyrimidine Scaffold
The pyrimidine-piperazine core is a well-established framework in the development of kinase inhibitors and other targeted therapies. researchgate.net Future research will likely focus on expanding the range of biological targets for derivatives of the this compound scaffold. The inherent ability of the pyrimidine (B1678525) ring to form hydrogen bonds and the capacity of the piperazine (B1678402) group to be functionalized allow for the fine-tuning of interactions with various protein active sites. researchgate.net
One promising area of exploration is in the field of oncology, particularly in the development of inhibitors for kinases that are frequently mutated in cancer. For instance, derivatives of the closely related 4-amino-6-piperazin-1-yl-pyrimidine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.govnih.gov Similarly, pyrimidine-based compounds have been developed as inhibitors of Aurora kinases, which are critical for cell cycle regulation and are often overexpressed in tumors. acs.orgacs.org The introduction of a fluorine atom at the 4-position of the pyrimidine ring can enhance binding affinity and metabolic stability, making the this compound scaffold an attractive candidate for developing next-generation kinase inhibitors.
Beyond kinases, the versatility of the pyrimidine-piperazine scaffold suggests potential for targeting other enzyme families and receptors. For example, derivatives have been investigated as monoamine oxidase (MAO) inhibitors for the treatment of depression and as adenosine (B11128) A2A receptor inverse agonists for neurodegenerative disorders. nih.govnih.gov The exploration of novel biological targets for this scaffold could be guided by high-throughput screening of compound libraries against a wide range of disease-relevant proteins.
| Potential Biological Target Class | Specific Examples | Therapeutic Area | Rationale for Targeting with Pyrimidine-Piperazine Scaffold |
|---|---|---|---|
| Kinases | FLT3, Aurora Kinases, CDKs, EGFR | Oncology, Inflammatory Diseases | The scaffold mimics the hinge-binding region of ATP in kinase active sites. acs.orgacs.orgacs.org |
| G-protein-coupled receptors (GPCRs) | Adenosine A2A Receptor | Neurodegenerative Diseases | The piperazine moiety can be modified to interact with the transmembrane domains of GPCRs. nih.gov |
| Enzymes | Monoamine Oxidase (MAO) | Neurology (Depression) | The scaffold can be designed to fit into the active site of enzymes and inhibit their activity. nih.gov |
| DNA/RNA related proteins | DNA Gyrase | Infectious Diseases | The pyrimidine ring is a key component of nucleic acids, and its analogs can interfere with DNA/RNA processes. nih.gov |
Advanced Synthetic Methodologies for Enhanced Diversity and Scalability
The generation of diverse chemical libraries based on the this compound scaffold is crucial for exploring its full therapeutic potential. Future research in this area will likely focus on the development of advanced synthetic methodologies that are both efficient and scalable.
Traditional methods for the synthesis of such compounds often involve nucleophilic aromatic substitution (SNAr) reactions, where a halogen on the pyrimidine ring is displaced by the piperazine nitrogen. mdpi.com While effective, these methods can sometimes be limited by harsh reaction conditions and the availability of starting materials.
More advanced synthetic strategies are being explored to overcome these limitations. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a milder and more versatile approach for the formation of the C-N bond between the pyrimidine and piperazine rings. nih.gov These methods allow for the use of a wider range of substrates and functional groups, leading to greater chemical diversity in the resulting compound libraries.
The introduction of the fluorine atom itself is a key synthetic challenge. Modern fluorination techniques, such as the use of electrophilic fluorinating reagents like Selectfluor™, provide a more direct and safer route to fluorinated pyrimidines compared to older methods that used highly toxic reagents. nih.govresearchgate.net
For scalability, flow chemistry presents a promising alternative to traditional batch synthesis. Flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up for the production of lead compounds for further development.
| Synthetic Methodology | Description | Advantages for this compound Scaffold |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the pyrimidine ring by the piperazine nucleophile. mdpi.com | Well-established and often high-yielding for activated pyrimidines. |
| Palladium-Catalyzed Cross-Coupling | Formation of the C-N bond between the pyrimidine and piperazine rings using a palladium catalyst. nih.gov | Milder reaction conditions, broader substrate scope, and greater functional group tolerance. |
| Electrophilic Fluorination | Introduction of a fluorine atom onto the pyrimidine ring using an electrophilic fluorine source. nih.gov | Direct and often regioselective fluorination under milder conditions than traditional methods. |
| Flow Chemistry | Continuous synthesis in a flow reactor. | Improved safety, scalability, and process control for large-scale production. |
Rational Design of Multi-Targeted Agents based on the Pyrimidine-Piperazine Core
The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies, such as cancer and neurodegenerative disorders. The pyrimidine-piperazine core is an ideal scaffold for the rational design of multi-targeted agents due to its modular nature, which allows for the incorporation of different pharmacophores to interact with multiple biological targets. researchgate.netnih.gov
For example, in the context of cancer therapy, a multi-targeted agent could be designed to simultaneously inhibit a key signaling kinase and a protein involved in drug resistance. The this compound moiety could serve as the kinase-inhibiting component, while the piperazine ring could be functionalized with a second pharmacophore that targets a drug efflux pump or an anti-apoptotic protein. This approach, often referred to as molecular hybridization, can lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. nih.gov
The design of such multi-targeted agents requires a deep understanding of the structural biology of the target proteins and the structure-activity relationships (SAR) of the different pharmacophores. Molecular modeling and other computational tools are invaluable in the rational design process, allowing for the virtual screening of potential multi-targeted compounds and the optimization of their binding affinities and selectivity profiles.
Integration of Advanced Computational Approaches in Optimization Strategies
The integration of advanced computational approaches is becoming increasingly important in the optimization of lead compounds in drug discovery. researchgate.net For the this compound scaffold, a variety of in silico techniques can be employed to accelerate the design-synthesize-test-analyze cycle.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.
Molecular docking simulations can provide insights into the binding mode of this compound derivatives within the active site of a target protein. unair.ac.id This information can be used to guide the rational design of modifications to the scaffold that enhance binding affinity and selectivity.
Pharmacophore mapping can identify the key structural features responsible for the biological activity of a set of compounds. benthamdirect.com This information can be used to design new molecules that retain these essential features while having improved drug-like properties.
Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the pharmacokinetic and toxicological properties of virtual compounds early in the drug discovery process. benthamdirect.com This allows for the early identification and elimination of candidates with unfavorable properties, saving time and resources.
| Computational Approach | Application in Optimization of this compound Scaffold |
|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives and guiding the selection of substituents. nih.gov |
| Molecular Docking | Visualizing binding modes, predicting binding affinities, and identifying key interactions with the target protein. researchgate.netunair.ac.id |
| Pharmacophore Mapping | Identifying essential structural features for activity and designing novel scaffolds with similar properties. benthamdirect.com |
| ADMET Prediction | Assessing drug-likeness, pharmacokinetic properties, and potential toxicity of virtual compounds. benthamdirect.com |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex to assess binding stability. rsc.org |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
